6-tert-butyl-3-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one
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Overview
Description
2-NITROBENZALDEHYDE 1-[6-(TERT-BUTYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL]HYDRAZONE is a complex organic compound that combines the structural features of 2-nitrobenzaldehyde and a triazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-NITROBENZALDEHYDE 1-[6-(TERT-BUTYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL]HYDRAZONE typically involves the condensation reaction between 2-nitrobenzaldehyde and a triazine derivative. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pH conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the preparation of starting materials, the condensation reaction, purification, and quality control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in 2-nitrobenzaldehyde can undergo oxidation reactions to form various oxidized products.
Reduction: The nitro group can also be reduced to an amine group under suitable conditions.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the aldehyde group under acidic or basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted benzaldehyde derivatives can be formed.
Scientific Research Applications
2-NITROBENZALDEHYDE 1-[6-(TERT-BUTYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL]HYDRAZONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-NITROBENZALDEHYDE 1-[6-(TERT-BUTYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The triazine moiety may also contribute to the compound’s activity by binding to specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzaldehyde: A simpler compound with similar functional groups but lacking the triazine moiety.
Triazine Derivatives: Compounds containing the triazine ring but with different substituents.
Uniqueness
2-NITROBENZALDEHYDE 1-[6-(TERT-BUTYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL]HYDRAZONE is unique due to the combination of the nitrobenzaldehyde and triazine structures, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H16N6O3 |
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Molecular Weight |
316.32 g/mol |
IUPAC Name |
6-tert-butyl-3-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C14H16N6O3/c1-14(2,3)11-12(21)16-13(19-17-11)18-15-8-9-6-4-5-7-10(9)20(22)23/h4-8H,1-3H3,(H2,16,18,19,21)/b15-8+ |
InChI Key |
YJZOSIRZYYEDLV-OVCLIPMQSA-N |
Isomeric SMILES |
CC(C)(C)C1=NN=C(NC1=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)C1=NN=C(NC1=O)NN=CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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